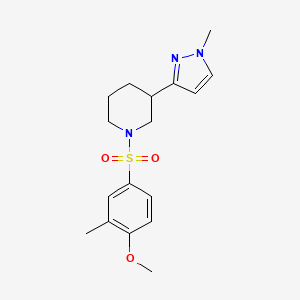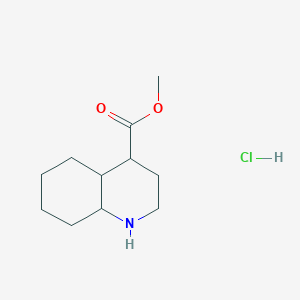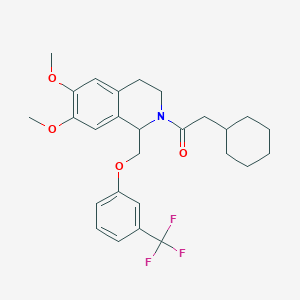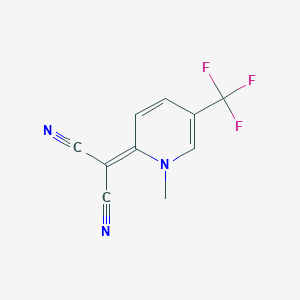
2-(1-methyl-5-(trifluoromethyl)pyridin-2(1H)-ylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used to protect crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Physical and Chemical Properties Analysis
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Scientific Research Applications
Heterocyclic Compounds in Chemistry and Biology
Heterocyclic compounds, particularly those containing nitrogen such as pyridine derivatives, are crucial in various scientific research areas. For instance, compounds with pyridine motifs are widely utilized in corrosion inhibition, showing effectiveness due to their high electron density and ability to form stable chelating complexes with metallic surfaces (Verma, Quraishi, & Ebenso, 2020) Consensus Paper. This highlights the potential application of 2-(1-methyl-5-(trifluoromethyl)pyridin-2(1H)-ylidene)malononitrile in materials science, particularly in corrosion protection.
Organic Chemosensors
Organic compounds, including those with pyridine and related heterocyclic structures, serve as effective chemosensors for detecting metal ions. Alharbi (2022) discusses various organic chemosensors for Zn(II) ions, emphasizing the role of structural features like heteroatoms (nitrogen, sulfur, oxygen) in their sensing capabilities Consensus Paper. This suggests that this compound could be explored for its chemosensing properties, potentially for the detection of specific metal ions or environmental pollutants.
Environmental Applications
The persistence and environmental impact of per- and polyfluoroalkyl substances (PFASs) have led to increased research into their behavior, fate, and potential alternatives. Wang et al. (2019) review the environmental effects of novel fluorinated alternatives to PFASs, indicating that such compounds, due to their structural durability and potential toxicity, require thorough investigation before being considered safe for long-term use Consensus Paper. Although this compound is not a PFAS, its trifluoromethyl group suggests relevance in studies focused on the environmental and health impacts of fluorinated compounds.
Potential in Drug Discovery and Medicinal Chemistry
While the request excludes drug use and side effects, it's worth noting the broader context in which similar compounds operate in medicinal chemistry. Pyridine derivatives, as outlined by Abu-Taweel et al. (2022), exhibit a wide range of biological activities, serving as a foundation for developing new pharmaceuticals and chemosensors Consensus Paper. This underscores the versatility of pyridine-based compounds in scientific research, extending beyond the specific applications of this compound but highlighting the potential for discovery in related areas.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3/c1-16-6-8(10(11,12)13)2-3-9(16)7(4-14)5-15/h2-3,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGSVARJHUNCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=C(C#N)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
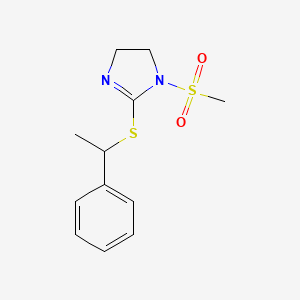
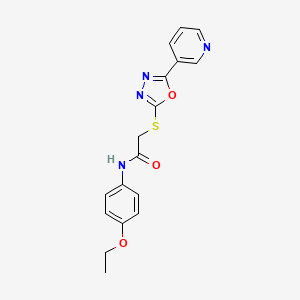
![2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one](/img/structure/B2956758.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide](/img/structure/B2956759.png)
![2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B2956760.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2956761.png)
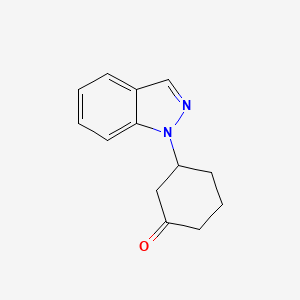
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2956765.png)
![N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2956766.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2956767.png)
